molecular formula C11H19Cl3N4 B6336275 1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95% CAS No. 1374408-38-4

1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%

Cat. No. B6336275
CAS RN: 1374408-38-4
M. Wt: 313.7 g/mol
InChI Key: WOXBDUKHEXBUKU-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95% (DMBI-THC) is an organic compound with an amine group and a benzimidazole group. It is a white crystalline solid, which is soluble in water and has a melting point of 172°C. DMBI-THC is a versatile compound that has a wide range of applications in scientific research. It has been used in pharmaceuticals, pesticides, and in the synthesis of other compounds. DMBI-THC has also been used in the study of biochemical and physiological effects, as well as in lab experiments.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95% has been used in a variety of scientific research applications. It has been used in the study of biochemical and physiological effects, as well as in lab experiments. It has also been used in the synthesis of other compounds, such as pharmaceuticals and pesticides. 1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95% has also been used in the study of enzyme kinetics, drug metabolism, and the study of proteins.

Mechanism of Action

1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95% binds to specific proteins in the body and alters their activity. It is thought to inhibit the activity of certain enzymes, which can lead to changes in the biochemical and physiological effects of the body. 1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95% is also thought to interact with other molecules in the body, which can lead to changes in the activity of certain proteins.
Biochemical and Physiological Effects
1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95% has been used in the study of biochemical and physiological effects. It has been used to study the effects of drugs on the body, as well as the effects of certain proteins on the body. It has also been used to study the effects of hormones on the body, as well as the effects of certain enzymes on the body.

Advantages and Limitations for Lab Experiments

1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95% has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of experiments. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using 1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95% in lab experiments. It is not as stable as some other compounds and can degrade over time. It is also not as soluble in water as some other compounds and can be difficult to dissolve in aqueous solutions.

Future Directions

There are several potential future directions for the use of 1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95% in scientific research. It could be used in the study of enzyme kinetics, drug metabolism, and the study of proteins. It could also be used in the synthesis of other compounds, such as pharmaceuticals and pesticides. Additionally, it could be used in the study of biochemical and physiological effects, as well as in lab experiments. Finally, it could be used in the study of hormones and their effects on the body.

Synthesis Methods

1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95% can be synthesized in a two-step process. The first step involves the reaction of 1-benzimidazol-5-amine with dimethylamine in the presence of an acid catalyst. This reaction yields 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine. The second step involves the reaction of the amine with thionyl chloride in the presence of a base catalyst. This reaction yields 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%.

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]benzimidazol-5-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.3ClH/c1-14(2)5-6-15-8-13-10-7-9(12)3-4-11(10)15;;;/h3-4,7-8H,5-6,12H2,1-2H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXBDUKHEXBUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=NC2=C1C=CC(=C2)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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